(R)-(+)-1,2-Propanediol di-p-tosylate

Description

Significance of Chiral Building Blocks in Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule over its mirror image, is fundamental to modern chemistry. This importance stems from the fact that biological systems, such as the human body, are inherently chiral. Receptors, enzymes, and other biological targets are composed of chiral molecules (like amino acids and sugars), and thus they interact differently with the two enantiomers of a chiral drug or agrochemical. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects.

To achieve high levels of enantiomeric purity, chemists often employ "chiral building blocks." These are enantiomerically pure compounds that serve as starting materials, introducing a defined stereocenter into a molecule from the outset. This "chiral pool" strategy leverages readily available chiral molecules from nature, such as amino acids and carbohydrates, or those prepared through catalytic asymmetric methods. By using these building blocks, complex chiral targets can be assembled through a series of stereocontrolled reactions, ensuring the final product possesses the correct three-dimensional arrangement. The use of chiral building blocks is a cornerstone of drug development and the synthesis of natural products. beilstein-journals.orgnih.gov

Role of Tosylate Leaving Groups in Organic Transformations

Many essential organic reactions, particularly nucleophilic substitutions (like SN2 reactions), involve the displacement of a "leaving group." The efficiency of these reactions is highly dependent on the ability of the leaving group to depart from the carbon backbone. The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group because its departure would form the hydroxide (B78521) ion (HO⁻), which is a strong base and thus unstable. masterorganicchemistry.commasterorganicchemistry.com

To overcome this, the hydroxyl group can be chemically modified into a better leaving group. One of the most common and effective strategies is to convert it into a tosylate (p-toluenesulfonate) ester. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). masterorganicchemistry.comsvkm-iop.ac.in The resulting tosylate anion (TsO⁻) is an excellent leaving group for several key reasons:

Exceptional Stability: The negative charge on the departing tosylate anion is delocalized through resonance across three oxygen atoms and the aromatic ring, making it a very stable, weak base. masterorganicchemistry.com

Stereochemical Integrity: The process of tosylation converts the alcohol's oxygen into a part of the leaving group without affecting the stereochemistry of the carbon atom to which it is attached. The reaction proceeds with retention of configuration. masterorganicchemistry.com

Enhanced Reactivity: Once formed, the alkyl tosylate is highly susceptible to attack by a wide range of nucleophiles, allowing for the clean formation of new bonds with predictable stereochemistry (inversion of configuration in an SN2 reaction). masterorganicchemistry.comyoutube.com

This reliable conversion of a poor leaving group into an excellent one makes tosylates indispensable tools in synthetic organic chemistry. jchemlett.com

Overview of (R)-(+)-1,2-Propanediol di-p-tosylate as a Versatile Chiral Precursor

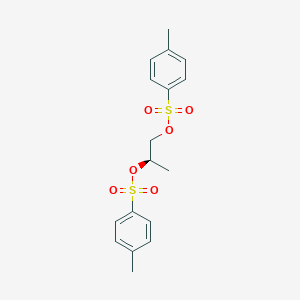

This compound is a chiral molecule that combines the features of a chiral building block with the reactivity conferred by two tosylate leaving groups. It is synthesized from the commercially available chiral diol, (R)-(-)-1,2-Propanediol. The ditosylation process activates both hydroxyl positions, turning the molecule into a powerful electrophilic building block for asymmetric synthesis.

The utility of this reagent lies in its ability to react with dinucleophiles to create chiral cyclic structures or with two equivalents of a nucleophile to introduce functionality at both the C1 and C2 positions. A prominent application is in the synthesis of P-chiral phosphine (B1218219) ligands, which are crucial for many transition-metal-catalyzed asymmetric reactions, such as asymmetric hydrogenation. nih.govresearchgate.nettcichemicals.com For example, the related enantiomer, (S)-(-)-1,2-Propanediol di-p-tosylate, is used as a precursor for synthesizing (R,R)-chiral phosphine ligands. molbase.com By analogy, the (R)-(+)-ditosylate serves as the key starting material for the corresponding (S,S)-ligands, demonstrating its role as a versatile precursor for creating highly valuable, enantiopure catalysts.

Below are the physicochemical properties of the compound and its precursor.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 17179-11-2 |

| Molecular Formula | C₁₇H₂₀O₆S₂ |

| Molecular Weight | 384.47 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 68-70 °C (for the (S)-enantiomer) |

| Optical Rotation | Positive (+) |

Table 2: Physicochemical Properties of (R)-(-)-1,2-Propanediol

| Property | Value |

|---|---|

| CAS Number | 4254-14-2 |

| Molecular Formula | C₃H₈O₂ |

| Molecular Weight | 76.09 g/mol sigmaaldrich.com |

| Appearance | Colorless liquid sigmaaldrich.com |

| Density | 1.036 g/mL at 25 °C |

| Boiling Point | 186-188 °C sigmaaldrich.com |

| Optical Rotation | [α]20/D −16.5°, neat sigmaaldrich.com |

Historical Context of Chiral Alkyl Tosylates in Stereoselective Methodologies

The widespread use of tosylates as reliable leaving groups is built upon foundational work in physical organic chemistry. In the mid-20th century, chemists sought to quantify the factors influencing reaction rates, particularly in solvolysis reactions (reactions where the solvent is the nucleophile). The seminal work of Saul Winstein and Ernest Grunwald led to the Grunwald-Winstein equation, which provided a linear free-energy relationship to correlate the solvolysis rates of substrates. wikipedia.orgupenn.edu This research systematically evaluated the influence of solvent and, crucially, the nature of the leaving group on reaction kinetics.

These quantitative studies demonstrated that sulfonates, such as tosylate, were highly effective and predictable leaving groups due to their low basicity. This predictability was essential for the advancement of stereoselective synthesis. As chemists began to tackle the synthesis of complex, polyfunctional chiral molecules, they required reactions that proceeded with a well-defined stereochemical outcome. The tosylation of chiral alcohols, followed by nucleophilic substitution, became a classic and robust method for inverting a stereocenter with high fidelity via the SN2 mechanism. masterorganicchemistry.com

The development and commercial availability of p-toluenesulfonyl chloride (TsCl) made this transformation accessible and routine in synthetic laboratories. svkm-iop.ac.ingeorganics.sk The ability to convert a chiral alcohol into a tosylate with retention of configuration, and then displace it with inversion, provided a powerful and reliable tool for controlling stereochemistry. This two-step sequence became a cornerstone of synthetic strategy, enabling the construction of complex chiral frameworks and solidifying the role of chiral alkyl tosylates as indispensable intermediates in stereoselective methodologies.

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-2-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6S2/c1-13-4-8-16(9-5-13)24(18,19)22-12-15(3)23-25(20,21)17-10-6-14(2)7-11-17/h4-11,15H,12H2,1-3H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFWYZTZYVIPGD-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OS(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)OS(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001219727 | |

| Record name | 1,2-Propanediol, bis(4-methylbenzenesulfonate), (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40299-67-0 | |

| Record name | 1,2-Propanediol, bis(4-methylbenzenesulfonate), (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40299-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, bis(4-methylbenzenesulfonate), (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R + 1,2 Propanediol Di P Tosylate

Stereospecific Preparation from (R)-(+)-1,2-Propanediol

The most direct and common method for the synthesis of (R)-(+)-1,2-Propanediol di-p-tosylate involves the reaction of commercially available (R)-(+)-1,2-Propanediol with p-toluenesulfonyl chloride (TsCl). This reaction is a nucleophilic substitution where the hydroxyl groups of the diol attack the electrophilic sulfur atom of the tosyl chloride, leading to the formation of the ditosylate and hydrochloric acid as a byproduct. The stereochemical integrity of the chiral center is paramount in this transformation.

Optimization of Tosylation Conditions for Diol Derivatives

The ditosylation of 1,2-diols requires careful control of reaction conditions to maximize the yield of the desired product and minimize the formation of the monotoluenesulfonate and other side products. Key parameters that are often optimized include the stoichiometry of the reagents, reaction temperature, and the choice of solvent and base.

A typical procedure involves dissolving (R)-(+)-1,2-Propanediol in a suitable solvent, such as pyridine (B92270) or dichloromethane, and then adding at least two equivalents of p-toluenesulfonyl chloride. The reaction is often carried out at low temperatures, typically ranging from 0 °C to room temperature, to control the exothermicity of the reaction and prevent unwanted side reactions.

Table 1: Illustrative Conditions for the Ditosylation of a Generic 1,2-Diol

| Parameter | Condition | Rationale |

| Solvent | Pyridine | Acts as both a solvent and a base to neutralize the HCl byproduct. |

| Dichloromethane (with an added base) | An inert solvent that requires the addition of a separate base. | |

| Base | Pyridine | Serves as a nucleophilic catalyst and acid scavenger. |

| Triethylamine (B128534) (TEA) | A non-nucleophilic base that effectively scavenges HCl. | |

| 4-Dimethylaminopyridine (B28879) (DMAP) | Often used as a catalyst in conjunction with a stoichiometric base to accelerate the reaction. | |

| Temperature | 0 °C to Room Temperature | Helps to control the reaction rate and minimize side reactions. |

| Stoichiometry | >2 equivalents of TsCl per equivalent of diol | Ensures complete ditosylation of both hydroxyl groups. |

Reagent Selection and Reaction Parameters in Bifunctional Tosylation

The choice of reagents is crucial in achieving efficient bifunctional tosylation. p-Toluenesulfonyl chloride is the most common tosylating agent due to its reactivity and the stability of the resulting tosylate group, which is an excellent leaving group in subsequent nucleophilic substitution reactions.

The selection of the base is also critical. Pyridine is a traditional choice as it functions as both a solvent and a base. However, other non-nucleophilic bases like triethylamine are also frequently used to avoid potential side reactions where the base itself acts as a nucleophile. For less reactive alcohols, a catalytic amount of a more potent nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can be added to accelerate the reaction.

The reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) to determine the point of complete consumption of the starting diol and the formation of the ditosylate.

Alternative Synthetic Routes to Chiral 1,2-Ditosylates

While the direct tosylation of the corresponding diol is the most common approach, alternative synthetic routes can also be employed to produce chiral 1,2-ditosylates.

Derivatization from Other Chiral Propane (B168953) Derivatives

One alternative strategy involves starting from other readily available chiral C3 building blocks. For instance, (R)-propylene oxide can be used as a precursor. The epoxide ring can be opened by a nucleophile, followed by functional group manipulations to introduce the two hydroxyl groups with the desired stereochemistry, which are then subsequently tosylated. This multi-step approach allows for the introduction of various functionalities if needed but is generally less direct than the ditosylation of the pre-existing diol.

Enantioselective Approaches to 1,2-Propanediol Precursors for Tosylation

Table 2: Comparison of Synthetic Approaches

| Synthetic Approach | Starting Material | Key Transformation | Advantages | Disadvantages |

| Direct Ditosylation | (R)-(+)-1,2-Propanediol | Bifunctional Tosylation | Direct, high-yielding. | Relies on the availability of the chiral diol. |

| From Chiral Epoxide | (R)-Propylene Oxide | Epoxide Ring Opening and Ditosylation | Utilizes a different chiral precursor. | Multi-step, potentially lower overall yield. |

| Asymmetric Dihydroxylation | Propene | Sharpless Asymmetric Dihydroxylation followed by Ditosylation | Provides access to the chiral diol from an achiral starting material. | Involves the use of toxic and expensive reagents like osmium tetroxide. |

Purification and Handling Considerations for High-Purity Chiral Ditosylates

The purification and handling of chiral molecules such as this compound require meticulous attention to detail to ensure high enantiomeric purity and prevent degradation. The presence of two tosylate groups, which are excellent leaving groups, and a stereocenter necessitates specific strategies during isolation and analysis to maintain the compound's structural and stereochemical integrity.

Advanced Chromatographic Techniques for Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) is a critical step in the quality control of chiral compounds. For high-purity chiral ditosylates, several advanced chromatographic techniques are employed to accurately quantify the ratio of enantiomers. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are considered state-of-the-art methods for this purpose. heraldopenaccess.us

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the most prevalent and reliable method for separating enantiomers and determining their purity. nih.govheraldopenaccess.us The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. The enantiomers of the ditosylate are separated based on their differential interactions with the CSP, allowing for the quantification of each. nih.gov Common detectors used in conjunction with chiral HPLC include UV-Visible and fluorescence detectors. heraldopenaccess.usuma.es For more sophisticated analysis, chiroptical detectors like Circular Dichroism (CD) can be employed, which provide information on both the quantity and the absolute configuration of the eluted enantiomer. heraldopenaccess.us

Chiral Gas Chromatography (GC):

Gas chromatography is another powerful technique known for its high sensitivity and resolution. heraldopenaccess.us For non-volatile or highly polar molecules like ditosylates, a pre-column derivatization step is often necessary to increase volatility. google.com A method has been developed for the separation and determination of 1,2-propanediol enantiomers using GC after derivatization with an aldehyde or ketone compound. google.com This approach can be adapted for its ditosylate derivative to accurately quantify trace enantiomeric impurities.

Supercritical Fluid Chromatography (SFC):

SFC is an alternative technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. numberanalytics.com It combines some of the best features of both GC and HPLC, offering fast and efficient separations. Chiral SFC is highly effective for the separation of enantiomers and is often considered a "greener" alternative to HPLC due to reduced organic solvent consumption.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

The following table illustrates a hypothetical data set from a chiral HPLC analysis for the determination of the enantiomeric excess of a sample of this compound.

| Enantiomer | Retention Time (min) | Peak Area (arbitrary units) | Enantiomeric Excess (ee) |

|---|---|---|---|

| (S)-(-)-1,2-Propanediol di-p-tosylate (Impurity) | 12.45 | 1,500 | 98.5% |

| This compound (Major) | 14.82 | 98,500 |

Preservation of Stereochemical Integrity During Isolation

Maintaining the stereochemical integrity of this compound during purification and isolation is paramount. The C-O bond at the chiral center (C2) is susceptible to nucleophilic attack, which could lead to inversion of configuration (an SN2 reaction) or racemization (through an SN1 mechanism), thereby diminishing the enantiomeric purity of the final product. Several factors must be strictly controlled.

Temperature Control: All purification steps, including extraction, chromatography, and crystallization, should be conducted at low to moderate temperatures. Elevated temperatures can provide the activation energy needed for undesirable side reactions, such as decomposition or racemization. For tosylates, which are thermally stable to a certain extent, the primary concern is preventing reactions with trace nucleophiles or solvents.

pH Management: Exposure to strongly acidic or basic conditions must be avoided.

Basic Conditions: Strong bases can initiate elimination reactions or act as nucleophiles, leading to substitution with inversion of stereochemistry.

Acidic Conditions: Strong acids can catalyze the hydrolysis of the tosylate groups, although this is generally less of a concern for racemization at the chiral center itself unless it promotes SN1-type solvolysis. Maintaining a neutral or near-neutral pH (pH 6-7) throughout the workup and purification process is crucial.

Solvent and Reagent Selection: The choice of solvents and other reagents is critical.

Solvents: Non-nucleophilic, aprotic solvents are preferred for processes like chromatography and recrystallization. Protic solvents like methanol (B129727) or water could potentially act as nucleophiles in a solvolysis reaction, especially if heated.

Chromatography: When using column chromatography for purification, the choice of stationary phase is important. Standard silica (B1680970) gel can be slightly acidic, which may cause degradation of sensitive compounds. Using deactivated or neutral silica gel can mitigate this risk. The eluent system should also be non-nucleophilic.

Recrystallization: Recrystallization is an effective method for purifying solid compounds like this compound, which has a reported melting point of 68-70 °C. sigmaaldrich.com The solvent system must be carefully chosen to ensure that the compound is soluble at higher temperatures but sparingly soluble at lower temperatures, allowing for the formation of high-purity crystals upon cooling without inducing racemization.

By carefully controlling these parameters, the stereochemical integrity of the chiral ditosylate can be preserved, ensuring the isolation of a product with high enantiomeric excess.

Application As a Chiral Electrophile in Stereoselective Transformations

Nucleophilic Substitution Reactions with (R)-(+)-1,2-Propanediol di-p-tosylate

Nucleophilic substitution is the primary mode of reaction for this ditosylate. The robust nature of the tosylate as a leaving group facilitates reactions with a wide array of nucleophiles under relatively mild conditions. These reactions typically proceed via an S(_N)2 mechanism, which has significant stereochemical implications. youtube.comyoutube.com

The S(_N)2 reaction is characterized by a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of the stereochemical configuration at that center, a phenomenon known as Walden inversion. youtube.commasterorganicchemistry.com When this compound undergoes two sequential S(_N)2 reactions at the same chiral center, the result is a "double inversion."

When a chiral electrophile like this compound reacts with a chiral, non-racemic nucleophile, the interaction leads to the formation of diastereomeric products. The pre-existing stereocenter in the ditosylate influences the trajectory of the incoming chiral nucleophile. This results in two different transition states, one leading to the (R,R) or (R,S) diastereomer and the other to the (R,S) or (R,R) diastereomer, depending on the nucleophile's configuration.

These two transition states are diastereomeric and thus have different energies. The reaction will preferentially proceed through the lower-energy transition state, resulting in one diastereomer being formed in excess over the other. This diastereoselective control is a cornerstone of asymmetric synthesis, allowing for the generation of products with multiple, well-defined stereocenters. The level of diastereoselectivity is influenced by factors such as the steric bulk of both the substrate and the nucleophile, the solvent, and the reaction temperature.

This compound possesses two electrophilic sites: a primary (C1) and a secondary (C2) carbon. This structural feature introduces the challenge and opportunity of regioselectivity, where a nucleophile can preferentially attack one site over the other. masterorganicchemistry.com S(_N)2 reactions are sensitive to steric hindrance, and as a result, nucleophilic attack generally occurs more rapidly at the less sterically hindered primary C1 position. youtube.com

By carefully controlling reaction conditions—such as the stoichiometry of the nucleophile, temperature, and reaction time—one can favor either monosubstitution or disubstitution. Using one equivalent of a nucleophile at lower temperatures often results in selective monosubstitution at the C1 position, leaving the tosylate at the C2 position intact for a subsequent, different functionalization. Conversely, using an excess of the nucleophile, often at elevated temperatures, promotes disubstitution at both C1 and C2.

| Nucleophile | Equivalents | Conditions | Predominant Product |

|---|---|---|---|

| Sodium Azide (B81097) (NaN₃) | 1.0 | DMF, Room Temp | Monosubstitution at C1 |

| Sodium Azide (NaN₃) | >2.0 | DMF, 80°C | Disubstitution at C1 and C2 |

| Sodium Thiophenoxide (PhSNa) | 1.1 | THF, 0°C to RT | Monosubstitution at C1 |

| Ammonia (NH₃) | Excess | Methanol (B129727), Sealed Tube, 100°C | Disubstitution at C1 and C2 |

| Benzylamine | 1.0 | Acetonitrile, RT | Monosubstitution at C1 |

Construction of Chiral Acyclic Motifs

The ability to selectively introduce functionalities at one or both positions makes this compound an excellent starting material for synthesizing valuable chiral acyclic molecules. researchgate.netportico.org

Chiral 1,2-diamines and vicinal amino alcohols are privileged structures found in many pharmaceuticals and chiral ligands. researchgate.netnih.govbohrium.com this compound provides a direct route to these motifs.

The synthesis of (R)-1,2-diamines can be achieved through disubstitution. A common method involves reacting the ditosylate with an excess of sodium azide to form a diazide, followed by the reduction of both azide groups (e.g., using H₂/Pd-C or LiAlH₄) to yield the target diamine. Alternatively, direct reaction with two or more equivalents of an amine can also produce diamines. organic-chemistry.org

Chiral amino alcohols can be synthesized via a two-step, regioselective process. First, a monosubstitution reaction is carried out with an oxygen nucleophile (e.g., a carboxylate salt) at the primary C1 position. After isolation, the remaining tosylate at the chiral C2 center is displaced by a nitrogen nucleophile, such as an amine or azide, followed by necessary deprotection or reduction steps to furnish the desired amino alcohol.

| Target Motif | Nucleophile(s) | Key Steps | Final Product Example |

|---|---|---|---|

| 1,2-Diamine | 1. Sodium Azide (NaN₃) 2. H₂/Pd-C | Disubstitution with azide, then reduction | (R)-1,2-Diaminopropane |

| N,N'-Dibenzyl-1,2-Diamine | Benzylamine (excess) | Direct disubstitution with amine | (R)-N,N'-Dibenzyl-1,2-propanediamine |

| Amino Alcohol | 1. Sodium Acetate 2. Sodium Azide 3. LiAlH₄ | Monosubstitution (C1), substitution (C2), reduction | (R)-1-Amino-2-propanol |

The synthesis of enantiopure ethers and thioethers follows a similar logic, employing alkoxide (RO⁻) and thiolate (RS⁻) nucleophiles, respectively. nih.govresearchgate.net These reactions are typically high-yielding S(_N)2 substitutions. Disubstitution of the ditosylate with dithiols or diols can be employed in the synthesis of chiral macrocyclic ethers and thioethers, which are of interest in host-guest chemistry and materials science. researchgate.net

The regioselectivity rules apply here as well, allowing for the synthesis of molecules containing two different ether/thioether functionalities through a stepwise substitution approach.

| Nucleophile | Solvent | Product Type | Product Example |

|---|---|---|---|

| Sodium Methoxide (NaOMe) | Methanol | Diether | (R)-1,2-Dimethoxypropane |

| Sodium Ethanethiolate (EtSNa) | Ethanol | Dithioether | (R)-1,2-Bis(ethylthio)propane |

| Sodium Phenoxide (PhONa) | DMF | Diether | (R)-1,2-Diphenoxypropane |

| Potassium Thioacetate (KSAc) | Acetone | Dithioester (Thioether precursor) | (R)-1,2-Propanediyl di(thioacetate) |

| Ethane-1,2-dithiol (1 equiv.) + Base | THF | Macrocyclic Dithioether | (R)-5-Methyl-1,4,7,10-dithiaoxacyclododecane |

Generation of Chiral Alkyl Halides and Azides

This compound serves as an effective precursor for the synthesis of chiral alkyl halides and azides through nucleophilic substitution reactions. These reactions typically proceed via an SN2 (bimolecular nucleophilic substitution) mechanism. A key aspect of the SN2 reaction is the inversion of stereochemistry at the carbon center being attacked. organic-chemistry.org

In the case of this compound, there are two reaction sites: a primary and a secondary tosylate. The primary tosylate at the C1 position is less sterically hindered and therefore generally more reactive towards nucleophilic attack than the secondary tosylate at the chiral C2 center. wikipedia.org This difference in reactivity allows for selective monosubstitution at the primary position under controlled conditions.

When reacting with an azide source, such as sodium azide (NaN₃), the azide ion preferentially displaces the primary tosylate group. This reaction, if stopped after the first substitution, yields (R)-2-(tosyloxy)propyl azide. Subsequent reaction under more forcing conditions can lead to the substitution of the secondary tosylate, which proceeds with inversion of configuration to yield (S)-1,2-diazidopropane. The generation of the chiral azide is highly valuable, as chiral azides are precursors to chiral amines and are used in "click chemistry" for building complex molecular architectures. princeton.edunih.gov

Similarly, reaction with halide sources, such as lithium bromide or sodium iodide, can generate the corresponding chiral alkyl halides. The initial substitution occurs at the primary carbon, followed by a slower substitution at the secondary carbon, which inverts the stereocenter from (R) to (S). These chiral halides are themselves important intermediates in a variety of carbon-carbon bond-forming reactions. wikipedia.org

| Nucleophile | Reagent Example | Solvent | Product of Monosubstitution (at C1) | Expected Stereochemistry at C2 |

| Azide | Sodium Azide (NaN₃) | DMF | (R)-1-azido-2-propanol p-tosylate | R (retained) |

| Bromide | Lithium Bromide (LiBr) | Acetone | (R)-1-bromo-2-propanol p-tosylate | R (retained) |

| Iodide | Sodium Iodide (NaI) | Acetone | (R)-1-iodo-2-propanol p-tosylate | R (retained) |

Intramolecular Cyclization Reactions

The bifunctional nature of this compound, possessing two electrophilic centers, makes it an ideal substrate for intramolecular cyclization reactions to form chiral heterocyclic rings. This is typically achieved by reacting the ditosylate with a molecule containing two nucleophilic sites.

Formation of Chiral Heterocycles (e.g., Tetrahydrofurans, Pyrrolidines)

Chiral tetrahydrofurans and pyrrolidines are common structural motifs in numerous natural products and pharmaceuticals. This compound can be used to construct the backbone of these rings.

For the synthesis of a chiral substituted tetrahydrofuran (B95107), the ditosylate can be reacted with a 1,2- or 1,3-diol under basic conditions. For example, reaction with a di-anion of a diol would proceed via a double SN2 reaction. The first nucleophilic attack forms an ether linkage, and the second intramolecular attack by the remaining alkoxide closes the ring.

To form a chiral pyrrolidine (B122466), a similar strategy is employed using a primary amine. The reaction of the ditosylate with a primary amine (R'-NH₂) would first lead to the formation of a secondary amine via substitution at one of the tosylate positions. Subsequent intramolecular SN2 cyclization, often promoted by a non-nucleophilic base to deprotonate the nitrogen, results in the formation of the N-substituted chiral pyrrolidine ring.

Stereochemical Outcome in Ring-Closing Strategies

The stereochemical outcome of these cyclization reactions is dictated by the SN2 mechanism. Since the starting material is the (R)-enantiomer, nucleophilic attack at the chiral C2 center results in a complete inversion of its configuration. Therefore, the resulting chiral heterocycle will have the (S)-configuration at the carbon atom derived from the C2 of the propanediol (B1597323) backbone. This reliable transfer and inversion of stereochemistry is a powerful tool for asymmetric synthesis, allowing for the predictable formation of enantiomerically pure products.

Applications in Macrocyclic Ring Synthesis

The principles of using this compound for forming small rings can be extended to the synthesis of macrocycles. Macrocyclic structures are of significant interest in medicinal chemistry and materials science. In this context, the ditosylate can act as a rigid, chiral linker connecting two ends of a long, flexible chain. By reacting the ditosylate with a long-chain dinucleophile (e.g., a diamine or a diol) under high-dilution conditions to favor intramolecular over intermolecular reactions, a chiral macrocycle can be formed. The (R)-propyl unit imparts a specific, predictable stereochemical element and conformational constraint upon the resulting macrocyclic ring.

Transition-Metal Catalyzed Cross-Coupling Reactions

While aryl and vinyl halides are the most common electrophiles in palladium-catalyzed cross-coupling, the use of alkyl electrophiles is a significant area of modern synthetic chemistry. Alkyl tosylates, though less reactive than halides, are attractive, inexpensive, and stable electrophiles for these transformations. acs.org

Use as a Chiral Electrophile in Palladium-Catalyzed Couplings

This compound can theoretically be employed as a chiral electrophile in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi couplings. wikipedia.orglibretexts.org These reactions forge new carbon-carbon bonds by coupling an organometallic reagent with an organic electrophile.

The reaction would involve the oxidative addition of a palladium(0) catalyst into one of the C-OTs bonds. This step can be challenging for alkyl tosylates and often requires specialized, highly electron-rich phosphine (B1218219) ligands to facilitate the reaction. acs.orgorganic-chemistry.org Given the differential reactivity, the oxidative addition would likely occur preferentially at the primary C1-OTs bond. Following transmetalation with an organoboron (Suzuki) or organozinc (Negishi) reagent and subsequent reductive elimination, a new C-C bond is formed at the primary position. wikipedia.orglibretexts.org

A second coupling at the secondary position is also possible, presenting a route to disubstituted chiral propylene (B89431) units. The development of catalytic systems that can effectively activate the more sterically hindered and less reactive secondary tosylate at the chiral center remains an active area of research. The ability to use this stable, chiral ditosylate in such powerful C-C bond-forming reactions would represent a significant expansion of its synthetic utility.

| Cross-Coupling Reaction | Organometallic Reagent | Catalyst/Ligand Example | Potential Product Type |

| Suzuki-Miyaura | Aryl- or Vinylboronic Acid | Pd(OAc)₂ / SPhos | (R)-2-(Tosyloxy)-1-arylpropane |

| Negishi | Alkyl- or Arylzinc Halide | Pd₂(dba)₃ / P(t-Bu)₃ | (R)-2-(Tosyloxy)-1-alkylpropane |

Nickel-Catalyzed Reactions and Stereochemical Implications

Nickel catalysts have become a cornerstone for the cross-coupling of alkyl electrophiles due to their unique reactivity. Unlike palladium, nickel can more readily engage in both one-electron (radical) and two-electron (polar) pathways. This duality has significant stereochemical implications when using chiral electrophiles like secondary alkyl tosylates.

Most reactions involving low-valent nickel complexes and alkyl electrophiles are thought to proceed through alkyl radical intermediates, which typically leads to erosion of stereochemical information, a process known as stereoablation. escholarship.org However, specific catalytic systems have been developed that favor a polar, two-electron oxidative addition mechanism, enabling highly stereospecific transformations. escholarship.org These reactions, often proceeding with inversion of configuration, cleanly convert enantioenriched substrates to products with high stereochemical fidelity. acs.org

A notable example is the stereospecific reductive cross-coupling of chiral, non-racemic alkyl tosylates with allyl alcohols. nih.gov This transformation, catalyzed by a simple nickel salt, forges a C-C bond from two C-O electrophiles with high levels of stereospecificity. nih.gov The reaction is believed to proceed via the in situ formation of an allyl Grignard reagent, which then participates in the nickel-catalyzed coupling. nih.gov

The choice of ligand and additives is crucial in directing the reaction pathway and achieving high yields. In Kumada-type couplings with Grignard reagents, simple nickel salts like NiCl₂, Ni(acac)₂, and Ni(COD)₂ are effective, particularly with the addition of 1,3-butadiene, which can outperform traditional phosphine ligands. nih.gov For specific reagents like methylmagnesium iodide, ligands such as rac-BINAP or DPEphos provide the best results in terms of yield and stereospecificity. escholarship.org

Conversely, some nickel-catalyzed reactions are intentionally designed to be stereoablative. For instance, the cross-electrophile coupling of 1,3-dimesylates to form cyclopropanes proceeds through a nickel-catalyzed halogen atom abstraction that generates an alkyl radical. acs.orgnih.gov The epimerization of this radical intermediate is faster than the subsequent radical rebound, leading to a loss of stereochemistry from the starting material. acs.orgnih.gov

Table 1: Nickel-Catalyzed Reactions of Alkyl Tosylates and Derivatives

| Catalyst / Ligand / Additive | Coupling Partner | Substrate Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| NiCl₂ / 1,3-Butadiene | Grignard Reagents | Alkyl Tosylates | High Yield Coupling | nih.gov |

| Ni(dppe)Cl₂ | Grignard Reagents (various) | Benzylic Ethers | Stereospecific (Inversion) | escholarship.org |

| NiCl₂(dppf) / dppf | Grignard Reagents | Benzylic Ethers | High Efficiency | acs.org |

| NiBr₂·diglyme / Ligand | Allyl Alcohols | Secondary Alkyl Tosylates | Stereospecific | nih.gov |

| Ni0Ln | (intramolecular) | 1,3-Diiodide (from Dimesylate) | Stereoablative | acs.orgnih.gov |

| Ni/Co Hybrid Catalyst | (homo-coupling) | Alkyl Tosylates | Good Yield Dimerization | nih.gov |

Expanding the Scope to Other Transition Metals

While nickel is a powerful catalyst for activating alkyl tosylates, other transition metals have been employed to expand the scope and achieve complementary reactivity and stereoselectivity.

Palladium: Palladium-catalyzed cross-couplings are among the most robust methods for C-C bond formation, though they have traditionally been challenging for unactivated alkyl electrophiles containing β-hydrogens. nih.gov A key challenge is the slow rate of oxidative addition compared to the competing β-hydride elimination pathway. nih.govorganic-chemistry.org However, recent advances have enabled the use of secondary tosylates in palladium-catalyzed reactions. For example, the allylic cross-coupling of homoallylic tosylates with boronic acids proceeds efficiently using a Pd(0) catalyst with a 2-(4,5-dihydro-2-oxazolyl)quinoline (B1215017) (quinox) ligand. nih.govorganic-chemistry.org Mechanistic studies support a stereoinvertive SN2-type oxidative addition of the unactivated secondary alkyl tosylate to the palladium center. nih.gov This represents a significant advance, harnessing β-hydride elimination as a productive step in the catalytic cycle rather than a detrimental side reaction. nih.gov

Copper: Copper catalysts are also utilized in coupling reactions. They are often employed in Ullmann-type reactions and can participate in cascade sequences involving C-N and C-C bond formation. researchgate.net For example, copper has been used to catalyze the coupling between 2-(2-bromoaryl)-1H-benzo[d]imidazole analogues and proline, where proline acts as both a ligand and a reactant in a complex cascade. researchgate.net While less common for direct, stereospecific coupling of simple alkyl tosylates compared to nickel or palladium, copper's distinct reactivity profile makes it valuable for specific transformations. mdpi.com

Iron and Cobalt: The use of earth-abundant and less toxic metals like iron is highly desirable. Iron-catalyzed dicarbofunctionalization of alkenes has been shown to proceed with high diastereoselectivity when using chiral substrates. nih.gov Furthermore, hybrid catalytic systems, such as the Ni/Co combination for the homo-coupling of alkyl tosylates, demonstrate the power of using multiple transition metals. nih.gov In this system, a nucleophilic cobalt(I) species is proposed to perform the initial SN2-type oxidative addition on the alkyl tosylate, followed by transalkylation to the nickel co-catalyst, which facilitates the final reductive elimination. nih.gov

Table 2: Reactions of Alkyl Tosylates with Other Transition Metals

| Metal Catalyst | Ligand / Additive | Reaction Type | Stereochemical Feature | Reference |

|---|---|---|---|---|

| Palladium(0) | quinox | Allylic Cross-Coupling | Stereoinvertive Oxidative Addition | nih.govorganic-chemistry.org |

| Palladium(0) | XantPhos | Coupling with Sulfinate Salts | Forms Vinyl Sulfones | researchgate.net |

| Iron(III) Chloride | dcpe | Dicarbofunctionalization | Diastereoselective | nih.gov |

| Nickel / Cobalt | bipyridine | Homo-coupling | SN2 activation by Co(I) | nih.gov |

Mechanistic Investigations and Stereochemical Fidelity

Computational Studies on Reaction Pathways and Transition States

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, providing detailed insights into molecular structures, and mapping out the energetic landscapes of chemical transformations.

Elucidation of Stereoselective Mechanisms in Substitution Reactions

Nucleophilic substitution reactions involving (R)-(+)-1,2-Propanediol di-p-tosylate can theoretically proceed through different mechanistic pathways, primarily the S(_N)1 and S(_N)2 mechanisms. The stereochemical outcome is intrinsically linked to the operative mechanism.

S(_N)2 Mechanism: This is a one-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the tosylate group). This "backside attack" leads to an inversion of the stereochemical configuration at the reaction center. For a chiral substrate, this means an (R) stereocenter would be converted to an (S) stereocenter, and vice-versa.

S(_N)1 Mechanism: This is a two-step process involving the formation of a planar carbocation intermediate after the departure of the leaving group. The nucleophile can then attack this achiral intermediate from either face, typically leading to a racemic or nearly racemic mixture of products, resulting in a loss of stereochemical information.

For this compound, the primary tosylate at the C1 position and the secondary tosylate at the C2 position present two potential sites for nucleophilic attack. Computational studies on similar primary and secondary alkyl halides and sulfonates consistently show that primary substrates strongly favor the S(_N)2 pathway due to minimal steric hindrance and the high energy of a primary carbocation. Secondary substrates can undergo both S(_N)1 and S(_N)2 reactions, but with a good leaving group like tosylate and a reasonably strong nucleophile, the S(_N)2 pathway is often dominant.

Computational models of S(_N)2 reactions on chiral centers confirm the stereospecificity of the reaction, showing a transition state where the nucleophile, central carbon, and leaving group are approximately collinear, forcing the inversion of configuration.

Energy Profiles for Competing Reaction Pathways

Theoretical calculations can quantify the activation energies (ΔG‡) for competing reaction pathways, allowing for predictions of the major reaction products. For this compound, key competing pathways include S(_N)2 attack at C1 versus C2, and the potential for an S(_N)1 reaction at the secondary C2 position.

A hypothetical energy profile, based on general principles of substitution reactions, would likely show that the S(_N)2 reaction at the primary C1 position has the lowest activation energy due to reduced steric hindrance compared to the secondary C2 position. The activation energy for a hypothetical S(_N)1 reaction at C2 would be significantly higher due to the instability of the resulting secondary carbocation, making this pathway less favorable under typical S(_N)2 conditions.

Table 1: Illustrative Calculated Activation Energies for Competing Pathways

| Reaction Pathway | Substrate Position | Expected Activation Energy (ΔG‡) | Predicted Stereochemical Outcome |

| S(_N)2 | Primary (C1) | Lowest | Inversion of configuration |

| S(_N)2 | Secondary (C2) | Higher than C1 | Inversion of configuration |

| S(_N)1 | Secondary (C2) | Highest | Racemization/Loss of stereoselectivity |

Experimental Probing of Stereochemical Outcomes

While computational studies provide theoretical frameworks, experimental investigations are crucial for validating these models and providing tangible evidence of reaction mechanisms.

Deuterium (B1214612) Labeling Studies for Mechanistic Delineation

Deuterium labeling is a powerful experimental technique used to trace the pathway of atoms during a chemical reaction without significantly altering the chemical properties of the molecule. In the context of this compound, selectively replacing a hydrogen atom with deuterium at a stereocenter allows for the determination of the stereochemical fate of that center after a substitution reaction.

For example, if a nucleophilic substitution reaction is performed on a specifically deuterated analog of the ditosylate, the position of the deuterium atom in the product can be determined using techniques like NMR spectroscopy or mass spectrometry. If the reaction proceeds via an S(_N)2 mechanism, the product will show an inversion of the stereocenter, and the deuterium label will be in a predictable, inverted position. Conversely, if an S(_N)1 mechanism were to occur, a mixture of products with the deuterium in different stereochemical positions would be expected, indicating racemization. Such studies on related chiral systems have consistently confirmed the inversion of configuration in S(_N)2 reactions.

Kinetic Isotope Effects in Reactions Involving Tosylate Leaving Groups

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Measuring KIEs provides valuable information about the rate-determining step of a reaction and the nature of the transition state.

For substitution reactions at a chiral carbon center, secondary α-deuterium kinetic isotope effects are particularly informative. This involves comparing the reaction rate of the normal substrate with that of a substrate deuterated at the carbon atom undergoing substitution (the α-carbon).

For an S(_N)2 reaction , the transition state involves a change in the hybridization of the α-carbon from sp³ towards sp². This change leads to a slight weakening of the C-H (or C-D) bond, resulting in a small but measurable normal kinetic isotope effect (k(_H)/k(_D) > 1, typically in the range of 1.05-1.15 per deuterium atom).

For an S(_N)1 reaction , the rate-determining step is the formation of the carbocation, which involves a more complete rehybridization from sp³ to sp². This results in a larger normal KIE (k(_H)/k(_D) ≈ 1.15-1.25).

Studies on the solvolysis of various sulfonate esters have utilized deuterium isotope effects to distinguish between S(_N)1 and S(_N)2 pathways. For reactions of this compound with strong nucleophiles, the observation of a small, normal secondary α-deuterium KIE would provide strong evidence for an S(_N)2 mechanism.

Table 2: Typical Secondary α-Deuterium Kinetic Isotope Effects

| Mechanistic Pathway | Hybridization Change at α-Carbon | Expected k(_H)/k(_D) Value (per D) |

| S(_N)2 | sp³ → [sp²-like]‡ | ~1.05 - 1.15 |

| S(_N)1 | sp³ → sp² | ~1.15 - 1.25 |

Advanced Synthetic Strategies Incorporating R + 1,2 Propanediol Di P Tosylate

Sequential Transformations for Complex Molecule Construction

The bifunctional nature of (R)-(+)-1,2-propanediol di-p-tosylate makes it an ideal substrate for sequential transformations, where multiple chemical bonds are formed in a controlled manner to rapidly build molecular complexity from a simple chiral precursor.

Tandem Reactions Involving Chiral Ditosylates

Tandem reactions, or cascade reactions, are a cornerstone of efficient organic synthesis, allowing for the formation of multiple bonds in a single operation without the isolation of intermediates. This compound is well-suited for such processes, particularly in tandem nucleophilic substitution/cyclization sequences. The differential reactivity of the primary and secondary tosylates can be exploited, or sequential reactions with dinucleophiles can be employed to construct complex cyclic and acyclic structures.

For instance, the reaction of this compound with a dinucleophile, such as a diamine or a diol, can initiate a tandem process. The first nucleophilic attack displaces one tosylate group, and a subsequent intramolecular cyclization displaces the second, leading to the formation of chiral heterocyclic scaffolds. The stereochemistry of the starting material directly translates into the stereochemistry of the product, making this a powerful strategy for asymmetric synthesis.

| Reactant 1 | Reactant 2 (Dinucleophile) | Product Type | Key Transformation |

| This compound | Substituted Diamine | Chiral Piperazine | Tandem SN2/Intramolecular Cyclization |

| This compound | Catechol | Chiral Benzodioxane | Tandem Williamson Ether Synthesis |

| This compound | Malonate Ester | Chiral Cyclopropane | Tandem Alkylation/Cyclization |

One-Pot Multicomponent Syntheses Utilizing its Reactivity

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and sustainability by combining three or more reactants in a single reaction vessel to form a complex product. This compound can serve as a key electrophilic component in such reactions. Its ability to react with two nucleophilic centers sequentially allows for the construction of diverse molecular architectures in a single step.

A notable example is the synthesis of chiral heterocycles. In a one-pot process, a primary amine, a carbonyl compound, and this compound can react to form complex chiral piperidine (B6355638) or morpholine (B109124) derivatives. The initial formation of an imine or enamine is followed by a sequence of nucleophilic attacks on the ditosylate, leading to the final heterocyclic product with control over the stereochemistry.

Role in the Total Synthesis of Natural Products and Bioactive Molecules

The inherent chirality of this compound makes it an invaluable starting material for the total synthesis of enantiomerically pure natural products and bioactive molecules. Its rigid and stereochemically defined C3 backbone can be incorporated into the target molecule in two primary ways.

Incorporation as a Pre-existing Chiral Scaffold

In this strategy, the entire three-carbon unit of this compound, with its defined stereochemistry, is incorporated into the final product. This approach is particularly useful for the synthesis of molecules containing a chiral 1,2-diol or a related structural motif. The tosylate groups are displaced by various nucleophiles to build the rest of the molecular framework around this central chiral core.

An example of this can be found in the synthesis of certain bioactive piperidines. The ditosylate can react with a primary amine in a double alkylation reaction to form a chiral N-substituted piperidine precursor, which can then be further elaborated to the final natural product.

| Natural Product/Bioactive Molecule Class | Role of this compound |

| Chiral Crown Ethers | Serves as the chiral diol unit for macrocyclization |

| Bioactive Piperidines | Provides the C2-C3 stereogenic centers of the piperidine ring |

| Chiral Ligands for Asymmetric Catalysis | Forms the chiral backbone of the ligand |

Key Stereodefining Steps in Asymmetric Total Syntheses

Alternatively, this compound can be used to introduce chirality at a critical step in a total synthesis, where one or both of its stereocenters are transferred to the target molecule. The tosylate groups can be converted into other functionalities with retention or inversion of configuration, depending on the reaction mechanism.

For instance, the epoxide derived from (R)-(+)-1,2-propanediol can undergo regioselective ring-opening with a nucleophile, establishing a key stereocenter in the synthetic intermediate. This approach allows for the transfer of the chiral information from the starting material to a more complex and functionalized molecule.

Development of Novel Synthetic Methodologies

The unique reactivity of this compound has also spurred the development of new synthetic methods. Its use as a chiral electrophile has been explored in the synthesis of novel chiral ligands, macrocycles, and other complex architectures.

| Novel Methodology | Description | Application |

| Synthesis of Chiral Azacrown Ethers | Reaction of the ditosylate with diamines to form macrocyclic polyamines with defined stereochemistry. | Enantioselective metal ion binding and transport. |

| Asymmetric Synthesis of Chiral Ligands | Use of the ditosylate as a scaffold to introduce chirality into phosphine (B1218219) or amine-based ligands. | Asymmetric catalysis. |

| Stereospecific Synthesis of Substituted Tetrahydrofurans | Sequential nucleophilic substitution followed by intramolecular cyclization. | Synthesis of natural products containing the tetrahydrofuran (B95107) motif. |

Unprecedented Reactivity Patterns of Chiral Ditosylates

The reactivity of this compound is governed by the two p-toluenesulfonate (tosylate) functional groups. The tosylate anion is a weak base, making it an excellent leaving group in nucleophilic substitution reactions. The molecule features two distinct reaction sites: a primary tosylate at the C1 position and a secondary tosylate at the chiral C2 center. This structural difference leads to differential reactivity, which can be exploited for selective functionalization.

Typically, the primary tosylate is more susceptible to nucleophilic attack than the secondary one due to reduced steric hindrance. This allows for regioselective mono-functionalization under controlled reaction conditions. A stronger nucleophile or more forcing conditions can then effect a second substitution at the more sterically hindered secondary position.

The most significant aspect of its reactivity is the stereochemical outcome of substitution at the C2 center. In a classic SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration. Therefore, substitution at the (R)-configured C2 center of this compound will lead to the formation of a product with an (S)-configuration at that position. This predictable stereochemical inversion is a cornerstone of its use in asymmetric synthesis.

Sequential reactions can lead to complex chiral molecules. For instance, a first substitution at the C1 position with one nucleophile, followed by a second, stereoinverting substitution at the C2 position with a different nucleophile, allows for the synthesis of diverse 1,2-disubstituted propane (B168953) derivatives with full control over the stereochemistry.

| Reaction Site | Carbon Type | Relative Reactivity (SN2) | Stereochemical Outcome | Example Product Fragment (Nu = Nucleophile) |

|---|---|---|---|---|

| C1 | Primary | Higher | Not a stereocenter | -CH2-Nu |

| C2 | Secondary (R) | Lower | Inversion to (S) | (S)-CH(CH3)-Nu |

Stereochemical Implications in Material Science Precursors

The defined (R)-stereochemistry of this compound makes it an invaluable starting material for the synthesis of chiral precursors for advanced materials. The incorporation of this specific stereocenter into monomers or molecular scaffolds directly translates molecular chirality into the macroscopic properties of polymers and liquid crystals.

Synthesis of Chiral Monomers for Stereoregular Polymers

Stereoregular polymers, which have a regular, repeating arrangement of stereocenters along their backbone, often exhibit superior physical properties compared to their atactic (random) counterparts. youtube.com These properties include higher crystallinity, improved thermal stability, and enhanced mechanical strength. This compound serves as an ideal A-A type monomer for creating stereoregular polymers via polycondensation reactions with B-B type co-monomers.

In this strategy, the ditosylate acts as a dielectrophile, reacting with dinucleophiles such as bisphenols, dicarboxylic acids, or diamines. Each time a ditosylate molecule is incorporated into the growing polymer chain, it introduces an (R)-configured stereocenter at a precise interval. This process results in polymers with a highly ordered microstructure. For example, reaction with a bisphenol like Bisphenol A would yield a stereoregular polyether. The chirality in the polymer backbone can induce the formation of helical secondary structures, which can lead to unique material properties and applications in chiral recognition and separation. cmu.edu The formation of stereocomplexes between polymer strands of opposite chirality is a known strategy to enhance polymer properties, and polymers derived from this ditosylate could be paired with those from its (S)-enantiomer to achieve this. nih.gov

| Dinucleophile (B-B Monomer) | Resulting Polymer Type | Repeating Unit Fragment |

|---|---|---|

| Hydroquinone | Polyether | -[O-C6H4-O-CH2-(R)CH(CH3)]- |

| Terephthalic acid | Polyester | -[OOC-C6H4-COO-CH2-(R)CH(CH3)]- |

| 1,6-Hexanediamine | Polyamine (ion) | -[NH2+-(CH2)6-NH2+-CH2-(R)CH(CH3)]- |

Generation of Chiral Scaffolds for Liquid Crystals

Chiral molecules play a crucial role in modern liquid crystal (LC) technology. mdpi.com When a small amount of a chiral compound (a chiral dopant) is added to an achiral nematic liquid crystal phase, it induces a helical twist in the alignment of the LC molecules, resulting in a cholesteric or chiral nematic phase. beilstein-journals.org These phases are essential for applications such as twisted nematic (TN) displays and reflective color displays.

This compound is an excellent precursor for the synthesis of such chiral dopants. The synthetic strategy involves reacting the ditosylate with molecules containing a mesogenic (rigid, rod-like) core and a nucleophilic group. For example, reacting two equivalents of a mesogenic phenol (B47542) with the ditosylate via Williamson ether synthesis produces a C₂-symmetric chiral molecule.

The efficacy of a chiral dopant is measured by its Helical Twisting Power (HTP), which describes its ability to induce a tight helical pitch at a given concentration. beilstein-journals.org The structure derived from the (R)-propanediol core provides a well-defined chiral twist. The specific (R)-configuration of the starting material dictates the handedness of the induced helix (left- or right-handed), which is a critical parameter for device applications. mdpi.com The rigid connection of mesogenic units to this chiral scaffold creates an effective chiral dopant capable of transferring its molecular chirality to the bulk liquid crystal medium.

| Reactant 1 | Reactant 2 (Mesogenic Nucleophile) | Resulting Chiral Scaffold Structure | Key Property |

|---|---|---|---|

| This compound | 4-(4'-pentylcyclohexyl)phenol | A C₂-symmetric molecule with an (R)-1,2-propoxy core linking two 4-(4'-pentylcyclohexyl)phenoxy groups. | Induces a specific helical twist (defined HTP and handedness) in a nematic LC host. |

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches to its Synthesis and Use

A major thrust in modern chemistry is the development of processes that are environmentally benign and sustainable. This involves utilizing renewable feedstocks, minimizing waste, and avoiding hazardous solvents.

The precursor to the title ditosylate, chiral 1,2-propanediol (1,2-PDO), is a prime target for green synthesis. Traditional chemical production often relies on petroleum-based feedstocks. nih.gov Biotechnological methods, however, offer a sustainable alternative by using microorganisms to produce specific enantiomers of 1,2-PDO from renewable resources like glucose.

Metabolic engineering of bacteria such as Escherichia coli and Lactococcus lactis has enabled the stereospecific biosynthesis of both (R)- and (S)-1,2-PDO. nih.govnih.gov These engineered microbes convert sugars into the desired chiral diol via novel metabolic pathways, sometimes using lactic acid as an intermediate. nih.gov For instance, engineered E. coli strains have been developed that can produce (R)-1,2-PDO with a high titer of 17.3 g/L. Another strategy involves the enzymatic resolution of a racemic mixture, such as using Pseudomonas sp. to selectively consume (S)-3-chloro-1,2-propanediol, leaving the desired (R)-enantiomer which can then be converted to (R)-1,2-propanediol. mdpi.com

Table 1: Examples of Biocatalytic Systems for Chiral 1,2-Propanediol Production

| Organism/Enzyme System | Precursor/Substrate | Product | Key Features |

|---|---|---|---|

| Engineered Escherichia coli | Glucose / Lactic Acid | (R)-1,2-PDO | High titer production (17.3 g/L) via an artificial metabolic pathway. nih.gov |

| Engineered Lactococcus lactis | Glucose | (R)- and (S)-1,2-PDO | Demonstrates production of both enantiomers in different engineered strains. nih.gov |

| Pseudomonas sp. | rac-3-chloro-1,2-propanediol | (R)-3-chloro-1,2-propanediol | Kinetic resolution by selective consumption of the (S)-enantiomer. mdpi.com |

| Clostridium thermosaccharolyticum | Various sugars (glucose, xylose) | (R)-1,2-PDO | Natural organism capable of producing 1,2-PDO with >99% enantiomeric excess. |

The use of organic solvents is a major contributor to chemical waste. Research into solvent-free reactions or the use of water as a solvent is a cornerstone of green chemistry. masterorganicchemistry.com While the ditosylate itself is typically used in organic solvents, emerging research points towards greener alternatives for reactions involving tosylates.

Highly concentrated aqueous solutions of sodium tosylate have been shown to act as effective "hydrotropic" media for nucleophilic substitution reactions. illinois.edu Such systems can enhance the solubility of organic substrates in water, allowing reactions to proceed in an aqueous phase that can be easily recycled. illinois.edu This approach could be adapted for nucleophilic displacement reactions on (R)-(+)-1,2-propanediol di-p-tosylate.

Furthermore, solvent-free tosylation of alcohols has been demonstrated using catalysts like heteropolyacids, achieving excellent yields in short reaction times. baranlab.org Applying this principle to the subsequent reactions of the ditosylate, for example by reacting it with a nucleophile in a neat mixture or a melt, could significantly reduce solvent waste and simplify purification. masterorganicchemistry.comillinois.edu

Expanding the Scope of its Application in Cascade Reactions

Cascade reactions, also known as domino or tandem reactions, involve multiple bond-forming events in a single operation without isolating intermediates. wikipedia.org This approach dramatically increases synthetic efficiency, saves time, and reduces waste. wikipedia.org20.210.105 The bifunctional nature of this compound, with two excellent leaving groups, makes it an ideal candidate for designing cascade sequences.

A potential application is in the synthesis of chiral heterocyclic compounds. A cascade could be initiated by the reaction of a bifunctional nucleophile (e.g., a compound containing both an amine and a thiol) with the ditosylate. An initial intermolecular Sₙ2 reaction at one tosylated carbon would be followed by an intramolecular Sₙ2 reaction, where the second nucleophilic group attacks the remaining tosylated carbon to form a ring. This sequential nucleophilic substitution strategy allows for the rapid construction of complex cyclic architectures with defined stereochemistry inherited from the chiral backbone of the ditosylate. nih.govresearchgate.net

Computational Design of New Reactions and Derivations

Modern computational chemistry provides powerful tools for predicting reaction outcomes and designing novel synthetic pathways. nih.gov These methods can be applied to this compound to explore its reactivity and design new transformations.

Algorithms and machine learning models can predict the feasibility and outcome of reactions between the ditosylate and a vast library of potential nucleophiles. nih.gov This allows for the in silico screening of new reactions, prioritizing those that are most likely to be successful and selective. Furthermore, computational tools can aid in the design of complex, multi-step syntheses by mapping out efficient retrosynthetic pathways that utilize the ditosylate as a key intermediate. nih.gov By calculating transition state energies, it is possible to predict reaction kinetics and stereochemical outcomes, guiding the development of novel synthetic methods.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, reproducibility, and scalability. nih.govresearchgate.net These technologies are particularly well-suited for handling reactive intermediates and optimizing multi-step syntheses.

This compound and similar ditosylates are valuable synthons in automated radiolabeling for Positron Emission Tomography (PET). For example, automated synthesis modules can perform a two-step reaction where a ditosylate is first reacted with [¹⁸F]fluoride, and the resulting fluorinated synthon is then used to label a target molecule, all within a contained, computer-controlled system.

Integrating the use of the ditosylate into automated flow platforms can enable rapid reaction optimization and library synthesis. vapourtec.comresearchgate.net A flow chemistry setup allows for precise control over parameters like temperature, pressure, and residence time, leading to higher yields and cleaner products compared to batch reactions. illinois.eduamt.uk The sequential reactions characteristic of ditosylates could be performed in linked flow reactors, where the output of the first substitution reaction is directly fed into a second reactor for the subsequent transformation, streamlining the entire process. nih.gov

Exploration of New Stereochemical Manipulations

The inherent chirality of this compound is its most valuable feature. Future research will focus on leveraging this chirality to control the stereochemistry of more complex molecules.

The classic Sₙ2 reaction of tosylates proceeds with a predictable inversion of stereochemistry. libretexts.org This fundamental principle allows the (R)-configuration of the ditosylate to be reliably converted into an (S)-configuration at the reaction center. New explorations could involve diastereoselective reactions, where the existing stereocenter influences the formation of a new stereocenter elsewhere in the molecule. nih.govmasterorganicchemistry.com For example, reacting the ditosylate with a prochiral nucleophile or using it as a chiral building block in a reaction that generates a second chiral center could lead to products with high diastereomeric purity. youtube.com

Another avenue is the use of the chiral diol, obtained after the removal of the tosyl groups, as a chiral ligand for asymmetric catalysis or as a chiral auxiliary to guide the stereochemical course of a reaction on a different molecule. nih.gov The development of desymmetrization reactions, where a meso-diol is reacted with a chiral glycosyl donor to produce a single diastereomer, provides a conceptual framework for how the chirality of a reagent can be transferred with high fidelity. nih.gov

Potential for Use in Advanced Functional Materials with Defined Chirality

The defined stereochemistry of this compound makes it an ideal candidate for transferring chirality to a variety of material platforms, including polymers, macrocycles, and metal-organic frameworks (MOFs). The tosylate groups are excellent leaving groups, facilitating nucleophilic substitution reactions to build larger, complex chiral structures.

Chiral Polymers: One of the most promising avenues for this compound is in the synthesis of chiral conductive polymers. For instance, research on poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives has shown that the incorporation of chiral diols into the polymer backbone leads to materials with distinct chiroptical properties and controlled morphology. The chirality of the diol precursor directly influences the helical structure of the resulting polymer, which in turn affects its electronic and optical characteristics.

A hypothetical synthetic route could involve the reaction of this compound with a suitable comonomer to create a chiral monomer, which is then polymerized. The resulting polymer would be inherently chiral, with potential applications in:

Chiral sensors: The specific spatial arrangement of the polymer chains could allow for the selective detection of enantiomers.

Chiral electrodes: These could be used for electrochemical asymmetric synthesis, where the chiral environment of the electrode surface favors the formation of one enantiomer over the other.

Spintronic devices: Chiral conducting polymers have shown potential in controlling electron spin, a property valuable in the development of new electronic devices.

The table below illustrates the potential impact of incorporating a chiral diol, such as one derived from this compound, on the properties of a conductive polymer like PEDOT.

| Property | Standard PEDOT | Chiral PEDOT Derivative |

| Chirality | Achiral | Inherently Chiral |

| Morphology | Typically amorphous or polycrystalline | Can exhibit helical or other ordered structures |

| Optical Activity | Inactive | Shows circular dichroism and circularly polarized luminescence |

| Enantioselective Recognition | None | Potential for selective interaction with chiral molecules |

Chiral Macrocycles and Crown Ethers: Ditosylates are well-established precursors for the synthesis of macrocyclic compounds like crown ethers. By using this compound, it is possible to construct chiral crown ethers with a defined cavity size and stereochemistry. These molecules are of significant interest for their ability to selectively bind specific ions and small molecules. The chiral nature of the macrocycle can lead to enantioselective recognition, a crucial function in areas such as:

Chiral separation: Using these macrocycles as the stationary phase in chromatography could enable the separation of racemic mixtures.

Asymmetric catalysis: When complexed with a metal ion, these chiral crown ethers can act as catalysts for enantioselective reactions.

Chiral Metal-Organic Frameworks (MOFs): The principles of introducing chirality can also be extended to the synthesis of MOFs. This compound could be used to synthesize chiral organic linkers, which are then used to construct the framework. Chiral MOFs are highly sought after for their potential in enantioselective separations and catalysis due to their well-defined porous structures and chiral internal surfaces.

Q & A

Q. How does the PICO framework apply to mechanistic studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.